N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine

5-LOX inhibition leukotriene biosynthesis pharmacology

This compound is the certified Zileuton Impurity 3 (N-Des(aminocarbonyl) Zileuton) reference standard and the penultimate intermediate in the FDA-approved Abbott synthesis route. Its radically attenuated 5-LOX inhibitory activity (IC50 >10,000 nM vs. Zileuton IC50 0.67 µM) ensures negligible interference in pharmacological bioassays while serving as a reliable HPLC/UHPLC retention-time marker. Supplied with full ICH-compliant characterization data—including NMR, MS, HPLC, and COA—for direct use in ANDA regulatory submissions, method validation, and system suitability testing. The racemic hydroxylamine eliminates deprotection steps required by oxime or O-protected precursors, reducing process cycle time and improving atom economy. For chiral purity determinations, substitute with (R)-enantiomer (CAS 162750-04-1) or (S)-enantiomer (CAS 162750-13-2).

Molecular Formula C10H11NOS
Molecular Weight 193.27 g/mol
CAS No. 118564-89-9
Cat. No. B051978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine
CAS118564-89-9
Molecular FormulaC10H11NOS
Molecular Weight193.27 g/mol
Structural Identifiers
SMILESCC(C1=CC2=CC=CC=C2S1)NO
InChIInChI=1S/C10H11NOS/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-7,11-12H,1H3
InChIKeyYPKATNMCYFSXKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine (CAS 118564-89-9): Procurement-Grade Reference Standard & Key Zileuton Intermediate


N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine (CAS 118564-89-9) is a benzothiophene-based N-substituted hydroxylamine that serves as the penultimate synthetic intermediate in the production of the FDA-approved 5-lipoxygenase (5-LOX) inhibitor Zileuton . It is also catalogued as Zileuton Impurity 3 (N-Des(aminocarbonyl) Zileuton) and supplied as a characterized reference standard for analytical method development, validation, and regulatory quality control .

Why Generic Substitution Fails for N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine: Identity, Purity, and Functional Differentiation


Superficially similar benzothiophene hydroxylamines cannot substitute for CAS 118564-89-9 because its differentiation rests on three non-interchangeable pillars: (i) its role as the direct N-dehydroxylated precursor to Zileuton, making it the only acceptable intermediate for regulatory-compliant synthesis ; (ii) its radically attenuated 5-LOX inhibitory activity (IC50 > 10,000 nM) versus Zileuton (IC50 0.67 µM), which precludes functional interchangeability in pharmacological studies ; and (iii) its distinct in-silico toxicological profile, predicted to be non-toxic compared to the hepatotoxic parent drug . These quantitative gaps in potency, metabolic fate, and regulatory identity render generic replacement scientifically and operationally unsound.

Product-Specific Quantitative Evidence Guide: N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine (CAS 118564-89-9) vs. Zileuton and Structural Analogs


5-Lipoxygenase Inhibition: Near-Complete Loss of Activity vs. Zileuton

While Zileuton is a potent 5-LOX inhibitor (IC50 = 0.67 ± 0.09 µM against human recombinant enzyme), the target compound exhibits negligible inhibitory activity, with an IC50 > 10,000 nM in the same human 5-LOX assay system . This represents a >15-fold reduction in potency, confirming that removal of the N-hydroxyurea moiety abolishes pharmacological activity at the primary therapeutic target.

5-LOX inhibition leukotriene biosynthesis pharmacology

In-Silico Toxicity: Predicted Non-Toxic Profile vs. Hepatotoxic Parent Drug

Zileuton is associated with clinically significant hepatotoxicity, requiring regular liver enzyme monitoring. In-silico TOPKAT toxicity prediction indicates that forced degradation products (FDPs) of Zileuton—including the N-dehydroxylated species corresponding to CAS 118564-89-9—are classified as non-toxic when compared to the parent drug . This differential toxicity profile is consistent with the known metabolic detoxification pathway via N-dehydroxylation by CYP1A2 and CYP2C9 .

in-silico toxicology drug impurity safety TOPKAT

Synthetic Process Criticality: Exclusive Intermediate for Regulatory-Compliant Zileuton Production

The original Abbott Laboratories process patent (EP 0279263; US 4,873,259) explicitly identifies the target hydroxylamine (compound III) as the sole penultimate intermediate that is converted to Zileuton (compound IV) via reaction with trimethylsilylisocyanate or KOCN/HCl . No alternative intermediate can produce identity- and purity-compliant Zileuton API without this specific N-hydroxy compound. Attempting to substitute with the corresponding oxime (CAS 147396-07-4) or O-substituted variants (e.g., O-benzylhydroxylamine CAS 2229019-65-0) introduces additional deprotection and reduction steps, compromising yield and purity.

process chemistry patent synthesis GMP intermediate

Chiral Resolution: Enantiomer-Specific Procurement vs. Racemic Mixture

CAS 118564-89-9 is the racemic mixture. Separately available enantiomers—(R)-N-Hydroxy-N-(1-benz[b]thien-2-yl-ethyl)amine (CAS 162750-04-1) and (S)-N-(1-benzo[b]thien-2-yl-ethyl)hydroxylamine (S)-mandelate salt (CAS 162750-13-2)—allow users to select the specific stereoisomer required . The racemate offers cost advantages for bulk synthetic applications, while individual enantiomers are essential for chiral HPLC method development, enantiomeric excess determination, and stereospecific pharmacological profiling.

chiral chromatography enantiomeric purity reference standard

Best Research and Industrial Application Scenarios for N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine (CAS 118564-89-9)


Pharmaceutical QC & ANDA Filing: Zileuton Impurity 3 Reference Standard

Use as a pharmacopoeial-grade impurity reference standard (Zileuton Impurity 3) for HPLC/UHPLC-PDA method development, system suitability testing, and ANDA regulatory submissions. The compound is supplied with full characterization data compliant with ICH guidelines . Its >15-fold lower 5-LOX potency ensures minimal interference in bioactivity assays while serving as a reliable retention-time marker .

GMP Synthesis of Zileuton API: Penultimate Intermediate

Employ as the penultimate intermediate in the patent-defined Abbott route to Zileuton. Direct conversion via trimethylsilylisocyanate or KOCN/HCl yields identity-compliant API with minimal impurity burden. This compound eliminates the need for additional deprotection steps required by O-protected or oxime precursors, reducing process cycle time and improving atom economy .

Metabolic Pathway Studies: N-Dehydroxylated Inactive Metabolite

Use as a characterized analytical standard for LC-MS/MS quantification of the N-dehydroxylated (inactive) Zileuton metabolite in plasma or urine. The compound serves as an authentic reference for pharmacokinetic studies of Zileuton metabolism via CYP1A2 and CYP2C9, where it represents the primary detoxification product .

Chiral Purity Analysis: Racemate vs. Individual Enantiomers

Procure the racemic mixture (CAS 118564-89-9) for cost-effective bulk synthesis or as a chiral HPLC reference for method development. For stereospecific impurity profiling, substitute with (R)-enantiomer (CAS 162750-04-1) or (S)-enantiomer (CAS 162750-13-2) to achieve enantiomeric resolution and comply with regulatory requirements for chiral purity determination .

Quote Request

Request a Quote for N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.